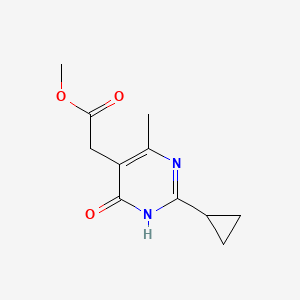

Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate

Descripción

Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate is a pyrimidine derivative characterized by a cyclopropyl substituent at position 2, a hydroxyl group at position 4, and a methyl ester at the acetoxy side chain. The cyclopropyl group introduces steric constraints, while the hydroxyl and ester moieties influence solubility, hydrogen bonding, and metabolic stability.

Propiedades

Fórmula molecular |

C11H14N2O3 |

|---|---|

Peso molecular |

222.24 g/mol |

Nombre IUPAC |

methyl 2-(2-cyclopropyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetate |

InChI |

InChI=1S/C11H14N2O3/c1-6-8(5-9(14)16-2)11(15)13-10(12-6)7-3-4-7/h7H,3-5H2,1-2H3,(H,12,13,15) |

Clave InChI |

GKUMXFMRLIUAFG-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=O)NC(=N1)C2CC2)CC(=O)OC |

Origen del producto |

United States |

Métodos De Preparación

La síntesis del 2-(2-Ciclopropil-4-hidroxi-6-metilpirimidin-5-il)acetato de metilo se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 2-ciclopropil-4-hidroxi-6-metilpirimidina con bromoacetato de metilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo típicamente en un solvente orgánico como la acetona a temperaturas elevadas . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero se optimizan para la producción a gran escala, incluido el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

El 2-(2-Ciclopropil-4-hidroxi-6-metilpirimidin-5-il)acetato de metilo experimenta diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse usando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de aluminio y litio, lo que da como resultado la formación de derivados de alcohol.

Aplicaciones Científicas De Investigación

El 2-(2-Ciclopropil-4-hidroxi-6-metilpirimidin-5-il)acetato de metilo tiene varias aplicaciones de investigación científica:

Química: Se utiliza como intermedio en la síntesis de derivados de pirimidina más complejos, que son valiosos en varias reacciones y procesos químicos.

Mecanismo De Acción

El mecanismo de acción del 2-(2-Ciclopropil-4-hidroxi-6-metilpirimidin-5-il)acetato de metilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a la modulación de los procesos biológicos. Por ejemplo, puede inhibir la síntesis de ADN al dirigirse a las enzimas involucradas en el metabolismo de nucleótidos, ejerciendo así sus efectos anticancerígenos .

Comparación Con Compuestos Similares

Substituent Variations and Functional Group Impacts

The following table summarizes key structural differences and similarities between the target compound and related pyrimidine derivatives:

Key Structural and Functional Differences

Cyclopropyl vs. The amino group in Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate introduces basicity, altering pH-dependent solubility and interaction with enzymes .

Hydroxyl vs. Oxo/Thioxo Groups: The 4-hydroxyl group in the target compound enables hydrogen bonding, contrasting with the oxo group in Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate, which may favor keto-enol tautomerism .

Ester Variations :

Spectroscopic and Physicochemical Comparisons

- NMR Profiles: Evidence from pyrimidine analogs (e.g., ) shows that substituents at positions 2 and 4 significantly influence chemical shifts. For instance, the cyclopropyl group in the target compound would deshield nearby protons due to its electron-withdrawing nature, whereas amino or thioether groups (e.g., ) cause distinct splitting patterns.

- Solubility and LogP : The hydroxyl group in the target compound increases aqueous solubility compared to chloro/methoxy derivatives (e.g., ), but the cyclopropyl group may counterbalance this by enhancing lipophilicity.

Actividad Biológica

Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate (CAS No. 1710293-14-3) is a chemical compound with a complex structure that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant studies, providing a comprehensive overview.

Chemical Structure and Properties

Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate has the molecular formula and features a pyrimidine ring with various substituents, including a cyclopropyl group and a hydroxyl group. The structural complexity of this compound is indicative of its potential interactions with biological targets.

Biological Activities

Research indicates that compounds similar to methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that related pyrimidine derivatives possess significant antimicrobial properties, making them candidates for further exploration in treating bacterial infections.

- Antioxidant Activity : The compound's hydroxyl group may contribute to its antioxidant capabilities, which are essential for neutralizing free radicals in biological systems.

- Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit specific enzymes, such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition could have implications for neurodegenerative diseases like Alzheimer's.

Synthesis Methods

The synthesis of methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate can be achieved through various methods, including:

- Condensation Reactions : Combining appropriate pyrimidine precursors with acetic acid derivatives.

- Functional Group Transformations : Modifying existing functional groups to introduce the acetate moiety.

Comparative Analysis with Related Compounds

To understand the unique properties of methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate, a comparison with structurally similar compounds is essential. The following table summarizes some related compounds and their distinct features:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate | 6214-46-6 | 0.86 | Lacks cyclopropyl substitution |

| Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate | 869891-41-8 | 0.70 | Contains additional hydroxyl group |

| Ethyl 2-amino-4-methylpyrimidine-5-carboxylate | 81633-29-6 | 0.73 | Features amino substitution instead of hydroxyl |

| Methyl 2-cyclopropyl-2-hydroxyacetate | 11073449 | 0.62 | Different functional groups affecting reactivity |

Case Studies and Research Findings

Case Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various pyrimidine derivatives, including methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate against several bacterial strains. Results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related compounds in models of Alzheimer’s disease. The study reported that certain derivatives showed promising AChE inhibitory activity, which could lead to improved cognitive function in affected individuals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.